![molecular formula C22H15F3N2OS B2696140 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 798558-42-6](/img/structure/B2696140.png)

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

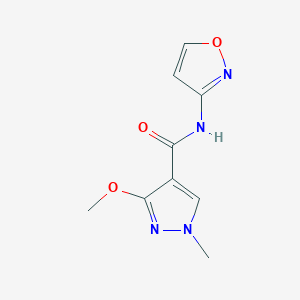

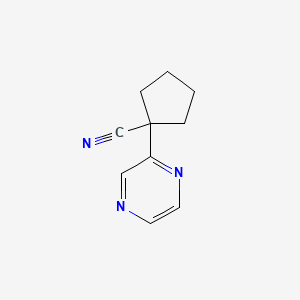

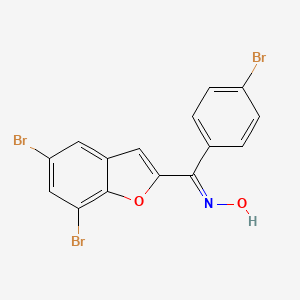

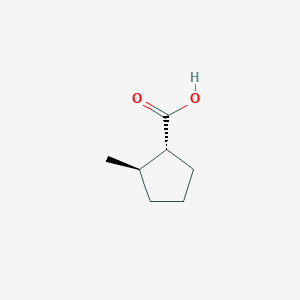

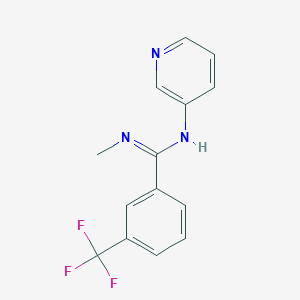

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine (DFTTA) is a heterocyclic compound that has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and pharmaceutical development. DFTTA is a versatile, low-cost, and easily synthesized compound with a wide range of potential uses. In particular, its ability to form stable, non-toxic complexes with metals and other compounds has been exploited in recent years, making it an attractive choice for use in a variety of applications.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiazoles, including compounds structurally related to 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, have been extensively studied for their corrosion inhibition properties. These compounds exhibit significant inhibition efficiencies for metals such as copper in acidic environments. Their effectiveness is attributed to their ability to form stable adsorption layers on metal surfaces, protecting them from corrosive agents (Farahati et al., 2019).

Fluorescence and Optical Properties

Certain thiazole derivatives demonstrate enhanced fluorescence and optical properties. For instance, modifications to the thiazole structure can significantly increase fluorescence quantum yields, making them useful in the development of fluorescent probes and materials (Kammel et al., 2016). These properties are critical for applications in sensing, imaging, and organic electronics.

Electrochemical Applications

The incorporation of thiazole units into polymers and small molecules has been explored for their electrochemical properties. These studies focus on developing materials with potential applications in electrochromic devices, organic electronics, and as electrochemical sensors. The enhanced film-forming and electrochromic properties of these thiazole-containing compounds highlight their potential in creating efficient and durable electrochemical materials (Mi et al., 2013).

Catalytic and Synthetic Applications

Thiazole derivatives also play a significant role in catalysis and synthetic organic chemistry. They serve as key intermediates in the synthesis of complex molecules and materials. Their unique reactivity and structural features make them valuable in the development of new synthetic methodologies, catalysts, and functional materials (Yavari et al., 2016).

Material Science

In material science, thiazole derivatives are investigated for their utility in creating novel polymers and composite materials with desirable thermal, mechanical, and optical properties. These materials find applications in coatings, films, and electronic devices, showcasing the adaptability of thiazole chemistry to meet various technological demands (Butt et al., 2005).

Propiedades

IUPAC Name |

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2OS/c23-22(24,25)28-18-13-11-17(12-14-18)26-21-27-19(15-7-3-1-4-8-15)20(29-21)16-9-5-2-6-10-16/h1-14H,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTPSMLCHZZMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2696059.png)

![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)

![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)

![(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2696077.png)

![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)